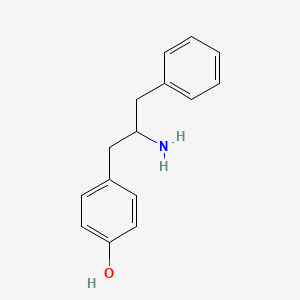
Propanedioic acid, (dicyanomethylene)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl malonate can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrially, dimethyl malonate is produced by the hydrolysis of cyanoacetic acid followed by esterification. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl malonate undergoes various types of chemical reactions, including:
Alkylation: Dimethyl malonate can be alkylated at the methylene group using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: It can be hydrolyzed to malonic acid under acidic or basic conditions.
Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat.
Major Products
Alkylation: Alkyl-substituted malonates.
Hydrolysis: Malonic acid.
Decarboxylation: Acetic acid and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Dimethyl malonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various compounds, including barbiturates, vitamins, and pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and nucleotides.
Medicine: Dimethyl malonate derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and perfumes
Wirkmechanismus
The mechanism of action of dimethyl malonate involves its reactivity at the methylene group, which can undergo nucleophilic substitution reactions. The ester groups can also participate in hydrolysis and decarboxylation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic acid: The parent compound of dimethyl malonate.
Methyl malonate: A monoester of malonic acid.
Uniqueness
Dimethyl malonate is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
82849-49-8 |
|---|---|
Molekularformel |
C8H6N2O4 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
dimethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)6(8(12)14-2)5(3-9)4-10/h1-2H3 |
InChI-Schlüssel |
MOMVYIYOIUVKEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(C#N)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


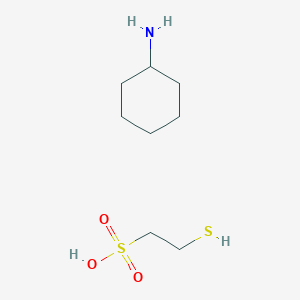
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
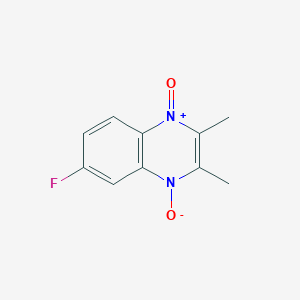

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

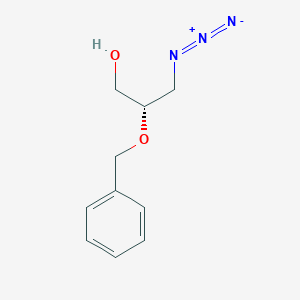
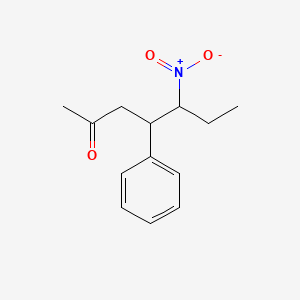

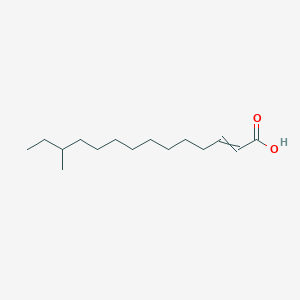

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
